molecular formula C22H17Br3N2O3 B11709429 2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide CAS No. 324532-36-7

2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide

Cat. No.: B11709429
CAS No.: 324532-36-7
M. Wt: 597.1 g/mol
InChI Key: VRYCWJUFUPXXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms, an ethoxy group, and a hydroxyl group

Preparation Methods

The synthesis of 2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the bromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The reaction conditions often involve room temperature and the use of solvents like dichloromethane. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and coupling reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple bromine atoms and functional groups allows it to interact with various biological molecules, leading to diverse effects.

Comparison with Similar Compounds

Similar compounds include other brominated benzamides and phenyl derivatives. Compared to these compounds, 2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is unique due to its specific combination of bromine atoms, ethoxy group, and hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

324532-36-7

Molecular Formula

C22H17Br3N2O3

Molecular Weight

597.1 g/mol

IUPAC Name

2-bromo-N-[3-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C22H17Br3N2O3/c1-2-30-19-11-18(24)20(25)16(21(19)28)12-26-13-6-5-7-14(10-13)27-22(29)15-8-3-4-9-17(15)23/h3-12,28H,2H2,1H3,(H,27,29)

InChI Key

VRYCWJUFUPXXDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.